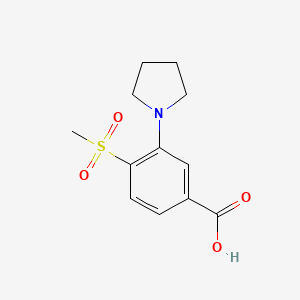

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Applications De Recherche Scientifique

Antimicrobial Activity

Preliminary studies indicate that 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Antitumor Potential

There is emerging evidence that compounds similar to this compound may inhibit tumor growth. The compound's structural features allow it to interact with biological targets involved in cancer progression, making it a candidate for further exploration in cancer therapeutics .

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various biological targets. Interaction studies have revealed its potential as an inhibitor in pathways related to disease mechanisms, such as those involved in metabolic disorders and cancer .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Studies have shown that modifications to the methylsulfonyl or pyrrolidine groups can significantly alter biological activity, providing insights into how structural changes impact function .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

Case Study 2: Antitumor Activity

In vitro studies assessed the antitumor activity of this compound on cancer cell lines. The compound demonstrated significant cytotoxic effects on breast cancer (MCF7) and leukemia (HL60) cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|

| MCF7 | 5 | Doxorubicin | 10 |

| HL60 | 4 | Vincristine | 8 |

Mécanisme D'action

The mechanism of action of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The methylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and exhibit similar biological activities.

Benzoic acid derivatives: Compounds with a benzoic acid core but different substituents, which may have varying chemical and biological properties.

Sulfone derivatives: Molecules containing sulfone groups, which can influence their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid (MSPBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with MSPBA, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

MSPBA has the molecular formula and a molecular weight of 269.32 g/mol. Its structure consists of a benzoic acid moiety substituted at the 4-position with a methylsulfonyl group and at the 3-position with a pyrrolidin-1-yl group. This combination of functional groups contributes to its distinctive physicochemical properties, influencing its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that MSPBA exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

MSPBA has been investigated for its anti-inflammatory properties . In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. These findings position MSPBA as a candidate for further research in treating inflammatory diseases.

Interaction with Biological Targets

The compound's unique structure allows it to interact with various biological targets. For instance, studies have focused on its binding affinity to histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer and neurodegenerative diseases. MSPBA's selective inhibition of certain HDAC isoforms could provide insights into its potential as an anticancer agent .

Case Study: HDAC Inhibition

In a study examining the effects of MSPBA on HDAC activity, researchers found that it selectively inhibited HDAC4, leading to reduced levels of this enzyme in neuronal cell lines. This reduction was associated with increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function. The findings suggest that MSPBA may have neuroprotective effects, potentially benefiting conditions like Huntington's disease .

Table: Comparison of Biological Activity

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anti-inflammatory | Modulation of cytokine release | Inhibition of pro-inflammatory pathways |

| HDAC Inhibition | Reduction in HDAC4 levels | Selective binding to HDAC isoforms |

The synthesis of MSPBA typically involves multi-step organic reactions, requiring precise control over reaction conditions to optimize yield and purity. The compound’s mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity to elicit a biological response.

Propriétés

IUPAC Name |

4-methylsulfonyl-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(16,17)11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQRLYMDRXWCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650216 | |

| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-48-3 | |

| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.